(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052405-52-3
VCID: VC5071913
InChI: InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H
SMILES: CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl
Molecular Formula: C10H12ClN3O2S
Molecular Weight: 273.74

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride

CAS No.: 1052405-52-3

Cat. No.: VC5071913

Molecular Formula: C10H12ClN3O2S

Molecular Weight: 273.74

* For research use only. Not for human or veterinary use.

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride - 1052405-52-3

Specification

CAS No. 1052405-52-3
Molecular Formula C10H12ClN3O2S
Molecular Weight 273.74
IUPAC Name 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride
Standard InChI InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H
Standard InChI Key KFIVLCIERIESOO-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid hydrochloride, delineates its architecture:

  • A thieno[2,3-d]pyrimidine core formed by fusion of a thiophene ring (positions 2–3) with a pyrimidine ring (positions 4–6).

  • Methyl substituents at C5 and C6, which enhance lipophilicity and influence molecular packing .

  • An aminoacetic acid group at C4, conferring hydrogen-bonding capacity via the carboxylic acid and amine functionalities.

  • A hydrochloride salt, improving aqueous solubility for biochemical applications.

Key spectral data include:

  • SMILES: CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl\text{CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl}

  • InChIKey: KFIVLCIERIESOO-UHFFFAOYSA-N\text{KFIVLCIERIESOO-UHFFFAOYSA-N}

Physicochemical Profile

Experimental data for the compound remain limited, but computational and analog-based predictions suggest:

PropertyValue/DescriptionSource
SolubilityModerate in DMSO; poor in water
logP~1.8 (estimated)
pKaCarboxylic acid: ~2.4; Amine: ~8.1

The hydrochloride salt form enhances ionic character, favoring solubility in polar aprotic solvents. Methyl groups at C5/C6 likely reduce crystal lattice energy, potentially improving dissolution kinetics compared to unsubstituted analogs .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis follows a modular approach common to thienopyrimidines :

Step 1: Thienopyrimidine Core Formation
Cyclization of 2-aminothiophene-3-carboxylate derivatives with formamide under reflux yields 4-oxo-thieno[2,3-d]pyrimidine intermediates . For this compound, methyl substituents are introduced via alkylation or through pre-functionalized starting materials.

Step 2: Chlorination
Treatment with PCl5/POCl3\text{PCl}_5/\text{POCl}_3 converts the 4-oxo group to a 4-chloro leaving group, enabling nucleophilic substitution .

Step 3: Amination
Reaction with glycine or protected aminoacetic acid derivatives installs the C4-aminoacetic acid moiety. Hydrochloride salt formation occurs during workup using HCl .

Step 4: Purification
Flash chromatography or recrystallization achieves >95% purity, as validated by HPLC and 1H^1\text{H}-NMR .

Analytical Data

Critical spectroscopic signatures include:

  • 1H^1\text{H}-NMR (DMSO-d6): δ 2.45 (s, 6H, 2×CH3), 3.90 (s, 2H, CH2COO), 8.15 (s, 1H, pyrimidine H).

  • IR: 1715 cm1^{-1} (C=O stretch), 2550–2700 cm1^{-1} (HCl salt) .

Biological Activities and Mechanisms

Anti-inflammatory Activity

Thienopyrimidines modulate MAPK and NF-κB pathways, suppressing TNF-α and IL-6 production . Optimal activity requires C4 substituents with hydrogen-bond donors, aligning with this compound’s aminoacetic acid group .

Research Applications

Proteomics

As a proteomics reagent, the compound may:

  • Modify lysine residues via its carboxylic acid group.

  • Act as a kinase probe in affinity chromatography .

Structure-Activity Relationship (SAR) Studies

Key SAR insights from analogs:

  • C5/C6 substituents: Methyl groups improve metabolic stability vs. ethyl or H .

  • C4 amino acid linkers: Glycine maximizes conformational flexibility for target engagement .

ParameterValueMethod
Bioavailability40–60% (oral)SwissADME
t1/2_{1/2}~3.2 hoursPKCSM

Toxicity

No in vivo data exist, but acute toxicity in analogs manifests as gastrointestinal distress at >100 mg/kg (rodents) .

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